Tigecycline Pentacyclic Analog, Technical Grade

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

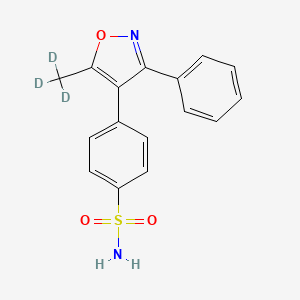

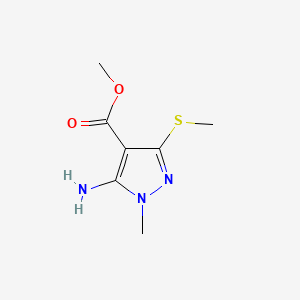

Tigecycline Pentacyclic Analog, Technical Grade is a chemical compound used in scientific research . It is an impurity of Tigecycline, one of the few glycylcycline antimicrobials that exhibit activity against Gram-negative bacteria . The molecular formula is C27 H32 N4 O9 and the molecular weight is 556.56 .

Aplicaciones Científicas De Investigación

Tigecycline, a glycylcycline antibiotic, has garnered significant interest in scientific research due to its broad-spectrum activity against a variety of pathogens, including those resistant to other antibiotics. This review focuses on the scientific research applications of tigecycline, excluding aspects related to drug use, dosage, and side effects, in alignment with specified requirements.

Broad-Spectrum Antibacterial Activity

Research has demonstrated that tigecycline exhibits potent antibacterial activities against a wide range of pathogens. It is particularly noted for its efficacy against resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci (VRE) (Zhanel et al., 2004). Its development was motivated by the need to overcome resistance mechanisms that limit the efficacy of traditional tetracyclines.

Clinical Efficacy in Infections

Tigecycline's clinical applications have been explored through various studies. It has shown promising results in the treatment of complicated skin and skin-structure infections (cSSSIs) and complicated intra-abdominal infections (cIAIs), offering an alternative for managing infections caused by multidrug-resistant organisms (Jones & Petersen, 2005). This highlights its potential utility in addressing the growing challenge of antibiotic resistance.

Combination Therapy

Investigations into the use of tigecycline in combination with other antimicrobials have shown that it often produces indifferent responses, but synergies have been noted with certain combinations, particularly against resistant Enterococcus spp., Streptococcus pneumoniae, and various Gram-negative bacteria. This suggests a role for tigecycline in combination regimens to enhance efficacy against resistant pathogens (Entenza & Moreillon, 2009).

Potential for Treating Severe Infections

Beyond its approved indications, tigecycline shows promise in treating severe Clostridioides difficile infections, highlighting its potential versatility in addressing difficult-to-treat infections (di Bella, Nisii, & Petrosillo, 2015). This positions tigecycline as a valuable asset in the antimicrobial arsenal, especially for infections where limited treatment options exist.

Safety And Hazards

Tigecycline may cause an allergic skin reaction, serious eye irritation, and may damage fertility or the unborn child . It is recommended to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

Número CAS |

1268494-40-1 |

|---|---|

Nombre del producto |

Tigecycline Pentacyclic Analog, Technical Grade |

Fórmula molecular |

C27H32N4O9 |

Peso molecular |

556.572 |

InChI |

InChI=1S/C27H32N4O9/c1-24(2,3)29-9-15(32)30-12-8-13(31(4)5)11-6-10-7-14-26(39)20(35)17(22(28)37)21(36)27(14,40)25(10,23(26)38)19(34)16(11)18(12)33/h8,10,14,29,33,36,39-40H,6-7,9H2,1-5H3,(H2,28,37)(H,30,32)/t10-,14+,25+,26+,27-/m0/s1 |

Clave InChI |

FBVQSWIWHMQLGD-IMIHRQKRSA-N |

SMILES |

CC(C)(C)NCC(=O)NC1=C(C2=C(CC3CC4C5(C3(C2=O)C(=O)C4(C(=O)C(=C5O)C(=O)N)O)O)C(=C1)N(C)C)O |

Sinónimos |

(1S,4aR,4bR,10aR,11aS)-9-(Dimethylamino)-7-[[2-[(1,1-dimethylethyl)amino]acetyl]amino]-1,2,4a,5,10,10a,11,11a-octahydro-1,4,4a,6-tetrahydroxy-2,5,12-trioxo-1,4b-methano-4bH-benzo[b]fluorene-3-carboxamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.